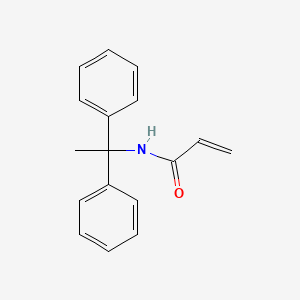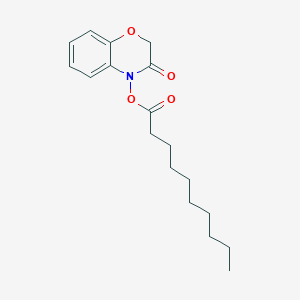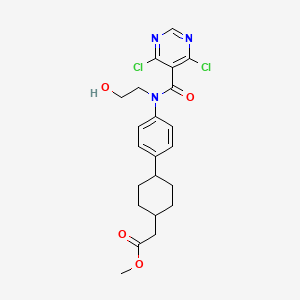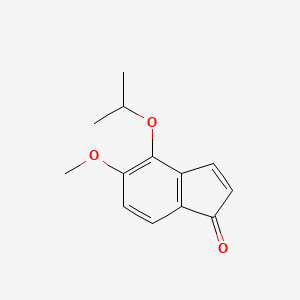![molecular formula C12H20O3 B14179504 [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate CAS No. 850715-51-4](/img/structure/B14179504.png)
[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H20O3. This compound is characterized by a cyclohexane ring substituted with a hydroxymethyl group and a methacrylate ester group. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate typically involves the esterification of [1-(Hydroxymethyl)cyclohexyl]methanol with methacrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of efficient separation techniques such as distillation and crystallization ensures high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methacrylate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: [1-(Carboxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate.
Reduction: [1-(Hydroxymethyl)cyclohexyl]methanol.
Substitution: Various substituted methacrylate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the formation of polymers with specific mechanical and thermal properties.
Biology
In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have been studied for their potential use as antimicrobial and anticancer agents.
Medicine
In medicine, this compound derivatives are investigated for their potential use in drug delivery systems. The ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to undergo polymerization makes it a valuable component in the formulation of high-performance materials.
Mécanisme D'action
The mechanism of action of [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The methacrylate ester group undergoes free radical polymerization in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile. The resulting polymers exhibit enhanced mechanical strength and thermal stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-(Hydroxymethyl)cyclohexyl]methyl acrylate: Similar structure but with an acrylate ester group instead of a methacrylate ester group.
Cyclohexyl methacrylate: Lacks the hydroxymethyl group, resulting in different reactivity and properties.
[1-(Hydroxymethyl)cyclohexyl]methyl acetate: Contains an acetate ester group, leading to different chemical behavior.
Uniqueness
[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate is unique due to the presence of both a hydroxymethyl group and a methacrylate ester group. This combination allows for versatile chemical reactivity and the formation of polymers with specific properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
850715-51-4 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
[1-(hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H20O3/c1-10(2)11(14)15-9-12(8-13)6-4-3-5-7-12/h13H,1,3-9H2,2H3 |
Clé InChI |
AFSQFGXTYWXFPP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC1(CCCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


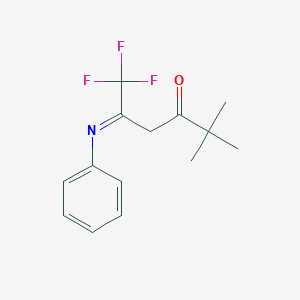
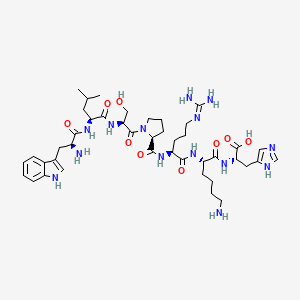



![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
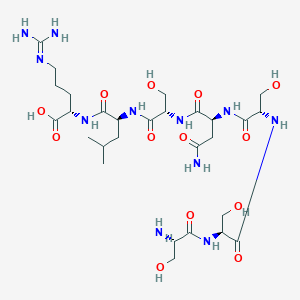
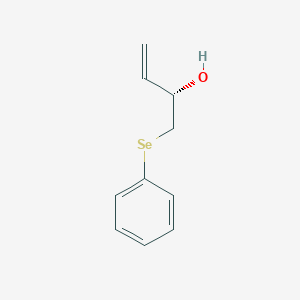
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
